EIPA Hydrochloride Exhibits Superior Potency for NHE1, NHE2, and NHE3 Relative to Amiloride
In a direct comparative study using T84 human intestinal epithelial cells, EIPA hydrochloride demonstrated an IC50 of 519 nM for total NHE activity, which was approximately 37-fold more potent than the parent compound amiloride (IC50 = 19,000 nM) [1]. This enhanced potency is consistently observed across NHE1, NHE2, and NHE3 isoforms, as summarized in a 2015 review, where EIPA's Ki values are 0.01-0.02, 0.08-0.5, and 2.4 µM, respectively, compared to amiloride's Ki values of 1-1.6, 1.0, and >100 µM for the same isoforms [2]. The difference is most pronounced at NHE3, where EIPA is >40-fold more potent. This data establishes EIPA as a far more effective tool for inhibiting NHE activity at physiologically relevant concentrations, reducing the risk of off-target effects associated with the high concentrations of amiloride required for similar inhibition.
| Evidence Dimension | Inhibitory Potency (IC50 or Ki) |
|---|---|
| Target Compound Data | EIPA: IC50 = 519 nM (NHE activity in T84 cells) [1]; Ki = 0.01-0.02 µM (NHE1), 0.08-0.5 µM (NHE2), 2.4 µM (NHE3) [2] |
| Comparator Or Baseline | Amiloride: IC50 = 19,000 nM (NHE activity in T84 cells) [1]; Ki = 1-1.6 µM (NHE1), 1.0 µM (NHE2), >100 µM (NHE3) [2] |
| Quantified Difference | EIPA is ~37-fold more potent than amiloride in T84 cells; for NHE3, EIPA is >40-fold more potent. |
| Conditions | T84 human intestinal epithelial cells (IC50) [1]; Recombinant NHE isoforms expressed in heterologous systems (Ki) [2] |
Why This Matters
This ensures potent and effective NHE blockade at sub-micromolar concentrations, minimizing off-target effects common with high-dose amiloride.
- [1] Magro, F., Fraga, S., & Soares-da-Silva, P. (2007). Short-term effect on intestinal epithelial Na+/H+ exchanger by Giα1,2-coupled 5-HT1A and Gq/11-coupled 5-HT2 receptors. Life Sciences, 81(7), 560-569. View Source
- [2] Masereel, B., Pochet, L., & Laeckmann, D. (2003). An overview of inhibitors of Na+/H+ exchanger. European Journal of Medicinal Chemistry, 38(6), 547-554. View Source
